molecular formula C11H15F2N3 B15045761 1-(3,5-Difluoropyridin-4-yl)-3,3-dimethylpiperazine

1-(3,5-Difluoropyridin-4-yl)-3,3-dimethylpiperazine

Cat. No.: B15045761
M. Wt: 227.25 g/mol
InChI Key: CFZVBEDEANJUSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,5-Difluoropyridin-4-yl)-3,3-dimethylpiperazine is a chemical compound with the molecular formula C11H15F2N3. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. The presence of fluorine atoms in the pyridine ring enhances the compound’s chemical stability and reactivity, making it a valuable intermediate in various chemical syntheses and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Difluoropyridin-4-yl)-3,3-dimethylpiperazine typically involves the reaction of 3,5-difluoropyridine with 3,3-dimethylpiperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or tetrahydrofuran, and a base, such as potassium carbonate or sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, resulting in a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Difluoropyridin-4-yl)-3,3-dimethylpiperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The fluorine atoms in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Reduced derivatives with hydrogen replacing fluorine atoms.

    Substitution: Substituted derivatives with nucleophiles replacing fluorine atoms.

Scientific Research Applications

1-(3,5-Difluoropyridin-4-yl)-3,3-dimethylpiperazine has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3,5-Difluoropyridin-4-yl)-3,3-dimethylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorine atoms enhance its binding affinity and selectivity towards these targets, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

Similar Compounds

    1-(3,5-Difluoropyridin-4-yl)piperazine: Lacks the dimethyl groups on the piperazine ring, resulting in different chemical and biological properties.

    3,5-Difluoropyridine: The parent compound without the piperazine moiety, used as a building block in various syntheses.

    3,3-Dimethylpiperazine: A piperazine derivative without the fluorinated pyridine ring, used in different chemical applications.

Uniqueness

1-(3,5-Difluoropyridin-4-yl)-3,3-dimethylpiperazine is unique due to the presence of both fluorinated pyridine and dimethylpiperazine moieties, which confer distinct chemical reactivity and biological activity. The combination of these structural features enhances the compound’s potential as a versatile intermediate in chemical synthesis and a valuable tool in scientific research.

Properties

Molecular Formula

C11H15F2N3

Molecular Weight

227.25 g/mol

IUPAC Name

1-(3,5-difluoropyridin-4-yl)-3,3-dimethylpiperazine

InChI

InChI=1S/C11H15F2N3/c1-11(2)7-16(4-3-15-11)10-8(12)5-14-6-9(10)13/h5-6,15H,3-4,7H2,1-2H3

InChI Key

CFZVBEDEANJUSC-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(CCN1)C2=C(C=NC=C2F)F)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.